Core Identification and Physicochemical Properties
Core Identification and Physicochemical Properties
An In-Depth Technical Guide to 3-bromo-4-ethyl-5-fluoropyridine
This guide provides a comprehensive technical overview of 3-bromo-4-ethyl-5-fluoropyridine, a halogenated pyridine derivative of interest to researchers and professionals in drug development and organic synthesis. Given the limited publicly available data on this specific compound, this document synthesizes information from authoritative chemical databases and extrapolates from the known chemistry of structurally analogous compounds to provide actionable insights and predictive data.
3-bromo-4-ethyl-5-fluoropyridine is a polysubstituted pyridine ring, a structural motif prevalent in medicinal chemistry. The presence of bromo, fluoro, and ethyl groups on the pyridine core suggests its utility as a versatile building block for creating complex molecules with tailored electronic and steric properties.
CAS Number: 1374655-69-2[1]
Table 1: Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C7H7BrFN | ChemicalBook[1], PubChemLite[2] |
| Molecular Weight | 204.04 g/mol | ChemicalBook[1] |
| Monoisotopic Mass | 202.9746 Da | PubChemLite[2] |
| SMILES | CCC1=C(C=NC=C1F)Br | PubChemLite[2] |
| InChI | InChI=1S/C7H7BrFN/c1-2-5-6(8)3-10-4-7(5)9/h3-4H,2H2,1H3 | PubChemLite[2] |
| Predicted XlogP | 2.4 | PubChemLite[2] |
| Predicted Collision Cross Section (CCS) | [M+H]+: 131.6 Ų | PubChemLite[2] |
Note: Most properties beyond the basic formula and weight are computationally predicted due to the scarcity of experimental data for this specific molecule.
Synthesis Strategies: A Predictive Approach
Direct, experimentally validated synthesis routes for 3-bromo-4-ethyl-5-fluoropyridine are not widely published. However, a logical synthetic pathway can be constructed based on established methods for preparing similar fluorinated and brominated pyridines. The synthesis often involves a multi-step process starting from a more readily available pyridine derivative.
A plausible approach involves the fluorination of a corresponding aminopyridine via a modified Balz-Schiemann reaction or nucleophilic aromatic substitution (SNAr) on an activated precursor, such as a nitropyridine.[3][4]
Proposed Experimental Protocol: Multi-step Synthesis
-
Starting Material: A suitable starting point could be a 4-ethyl-5-aminopyridine derivative.
-
Bromination: Introduction of the bromine atom at the 3-position can be achieved using standard electrophilic brominating agents. The directing effects of the existing substituents will be critical.
-
Diazotization & Fluorination (Balz-Schiemann): The amino group at the 5-position can be converted to a diazonium salt, followed by fluorination. A patent for preparing related fluoropyridine compounds describes dissolving the amino-bromo-picoline intermediate in anhydrous hydrogen fluoride, followed by the addition of sodium nitrite at low temperatures.[3]
-
Purification: The final product would require purification, likely via column chromatography, followed by characterization using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.[5]
Diagram 1: Hypothetical Synthesis Workflow
Caption: A plausible multi-step synthesis route for 3-bromo-4-ethyl-5-fluoropyridine.
Applications in Drug Discovery & Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[6][7] The pyridine scaffold itself is a privileged structure in medicinal chemistry. Therefore, 3-bromo-4-ethyl-5-fluoropyridine serves as a valuable building block.
-
Scaffold for Kinase Inhibitors: Many small molecule kinase inhibitors feature a substituted pyridine core. The bromine atom at the 3-position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity and build out the molecule to target the specific binding pockets of kinases like FGFR1.[8]
-
Bioisosteric Replacement: The fluoro- and ethyl- groups can modulate the electronic profile and lipophilicity of the molecule, allowing for fine-tuning of its pharmacokinetic and pharmacodynamic properties.
-
Fragment-Based Drug Design: As a "fragment," this compound can be used in screening campaigns to identify initial hits that can be elaborated into more potent leads.
Diagram 2: Role in Medicinal Chemistry
Caption: Key structural features and their applications in drug development.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for 3-bromo-4-ethyl-5-fluoropyridine. However, based on the known hazards of structurally related compounds like 3-bromo-5-fluoropyridine and other halogenated pyridines, the following precautions are mandated.[9][10]
Table 2: Hazard Profile (Inferred)
| Hazard Class | Description | Precautionary Statements |
| Acute Toxicity, Oral | Harmful if swallowed.[10] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[10] |
| Skin Irritation | Causes skin irritation.[10] | P280: Wear protective gloves/protective clothing/eye protection.[10] |
| Serious Eye Damage | Causes serious eye damage.[9][10] | P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
| Respiratory Irritation | May cause respiratory irritation.[9][10] | P261: Avoid breathing dust/fumes/vapors. P271: Use only outdoors or in a well-ventilated area.[10] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9] Emergency eye wash and safety showers should be readily accessible.[9]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and appropriate protective clothing.[1]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[11]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from strong oxidizing agents and strong acids.[11]
Conclusion
3-bromo-4-ethyl-5-fluoropyridine is a pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceuticals and functional materials. While direct experimental data remains limited, its structural features—a reactive bromine handle, a metabolically robust fluorine atom, and a core pyridine scaffold—make it a compound of high interest. The synthetic strategies and safety protocols outlined in this guide, derived from established chemical principles and data from analogous compounds, provide a solid foundation for researchers to work with this molecule safely and effectively. Further research into its synthesis and reactivity is warranted to fully unlock its potential.
References
- SynQuest Laboratories, Inc. (n.d.). 3-Bromo-5-fluoropyridine Safety Data Sheet.
- ECHEMI. (n.d.). 3-Bromo-5-fluoropyridine SDS, 407-20-5 Safety Data Sheets.
- ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-4-ethyl-5-fluoropyridine.
- Sigma-Aldrich. (n.d.). 3-Bromo-4-fluoropyridine 97.
- PubChem. (n.d.). 3-Bromo-4-cyclopropyl-5-fluoropyridine.
- Fisher Scientific. (2025, December 18). 3-Bromopyridine Safety Data Sheet.
- ChemicalBook. (n.d.). 3-BROMO-4-FLUOROPYRIDINE synthesis.
- Sigma-Aldrich. (n.d.). 3-Bromo-5-fluoropyridine 97.
- PubChem. (n.d.). 3-Bromo-4-fluoropyridine.
- BLD Pharm. (n.d.). 3-Bromo-5-fluoro-4-methylpyridine.
- BLD Pharm. (n.d.). 3-Bromo-5-fluoropyridine.
- Thermo Fisher Scientific. (n.d.). 1-Bromo-3,5-difluorobenzene Safety Data Sheet.
- Pipzine Chemicals. (n.d.). 3-Bromo-5-fluoropyridine.
- PubChemLite. (2025). 3-bromo-4-ethyl-5-fluoropyridine (C7H7BrFN).
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- Bultel, L., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central.
- Suresh Kumar, G. V., et al. (2019). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical and Chemical Sciences.
- Hilton, M. J., et al. (2021).
- Li, Y., et al. (2021). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed Central.
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